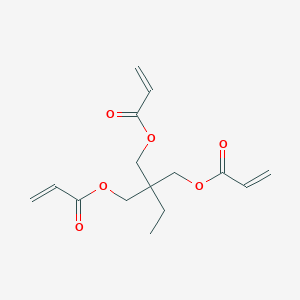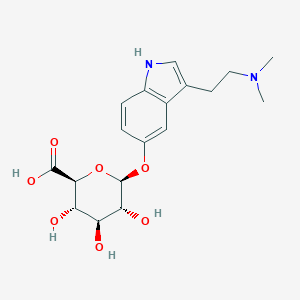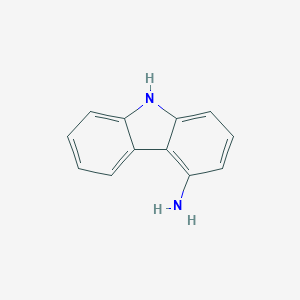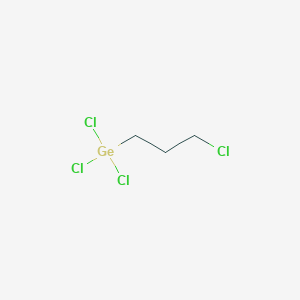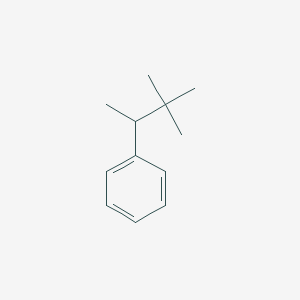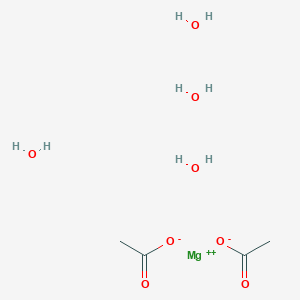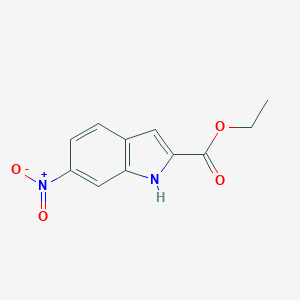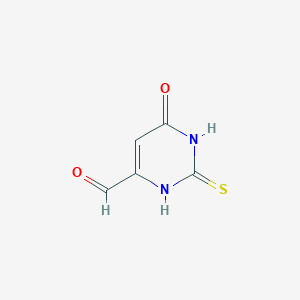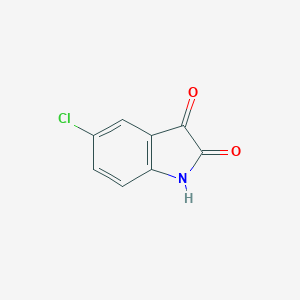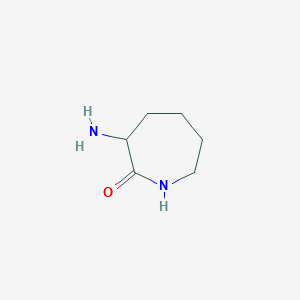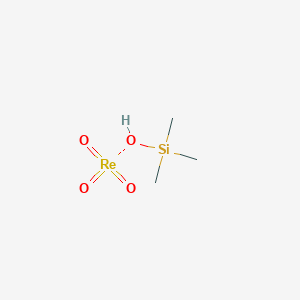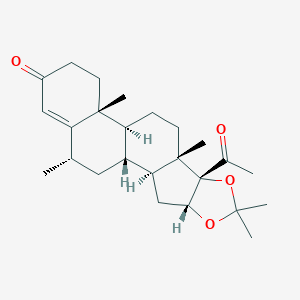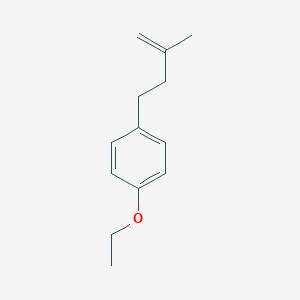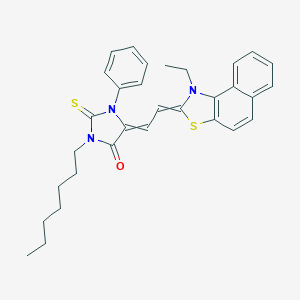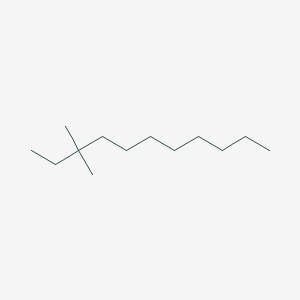
3,3-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylundecane is a hydrocarbon compound with a molecular formula of C13H28. It is commonly used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
3,3-Dimethylundecane has various scientific research applications, including its use as a solvent in organic chemistry and as a reference standard for gas chromatography. It is also used in the synthesis of other compounds, such as 3,3-dimethyl-1-butanol, which is used as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylundecane is not fully understood. However, it is believed to interact with cell membranes and alter their fluidity, which can affect the function of membrane-bound proteins and enzymes.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,3-Dimethylundecane has antimicrobial properties and can inhibit the growth of various strains of bacteria and fungi. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-Dimethylundecane in lab experiments is its low toxicity and high stability. It is also readily available and relatively inexpensive. However, one limitation is that it has limited solubility in water, which can make it difficult to use in aqueous experiments.
Orientations Futures
There are several future directions for the scientific research of 3,3-Dimethylundecane. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its potential use in the development of new antibiotics due to its antimicrobial properties. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 3,3-Dimethylundecane is a versatile and useful compound in scientific research. Its unique properties and applications make it a valuable tool for various fields, including organic chemistry, microbiology, and pharmacology. Further research is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
3,3-Dimethylundecane can be synthesized through several methods, including the catalytic hydrogenation of 3,3-dimethyl-1-undecene and the alkylation of 1-undecene with isobutylene. The former method is more commonly used and involves the use of a palladium catalyst to reduce the double bond in 3,3-dimethyl-1-undecene to form 3,3-Dimethylundecane.
Propriétés
Numéro CAS |
17312-65-1 |
|---|---|
Nom du produit |
3,3-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
3,3-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-11-12-13(3,4)6-2/h5-12H2,1-4H3 |
Clé InChI |
OCXNLUFNCUMHLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)(C)CC |
SMILES canonique |
CCCCCCCCC(C)(C)CC |
Autres numéros CAS |
17312-65-1 |
Synonymes |
3,3-Dimethylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



